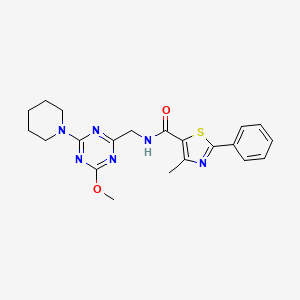

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

This compound features a 1,3,5-triazine core substituted with methoxy and piperidinyl groups at the 4- and 6-positions, respectively. A methylene bridge connects the triazine moiety to a 4-methyl-2-phenylthiazole-5-carboxamide group.

Properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2S/c1-14-17(30-19(23-14)15-9-5-3-6-10-15)18(28)22-13-16-24-20(26-21(25-16)29-2)27-11-7-4-8-12-27/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUERQTBVWISZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3. Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis.

Mode of Action

This compound acts as a highly potent and selective inhibitor of EZH2 , the catalytic engine of the PRC2 complex. It interacts with EZH2, inhibiting its function and thus disrupting the activity of the PRC2 complex.

Biochemical Pathways

By inhibiting EZH2, the compound disrupts the normal function of the PRC2 complex. This leads to a decrease in the methylation of histone 3 at lysine 27, which in turn affects the transcriptional silencing controlled by the PRC2 complex.

Pharmacokinetics

The compound demonstrates robust antitumor effects in a Karpas-422 xenograft model when dosed at 160 mg/kg BID. .

Result of Action

The inhibition of EZH2 and the subsequent disruption of the PRC2 complex’s function can lead to changes in gene expression. This can have various molecular and cellular effects, potentially including antitumor effects.

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that integrates a triazine ring, a methoxy group, a piperidine moiety, and a thiazole derivative. The molecular formula is with a molecular weight of 341.4 g/mol. Its structural characteristics contribute to its biological activity.

1. Anticancer Properties

Research has indicated that the compound exhibits anticancer activity through various mechanisms:

- Mechanism of Action : It interacts with the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in transcriptional silencing by methylating histone H3 at lysine 27. Dysregulation of PRC2 has been linked to several malignancies .

- In Vivo Studies : In preclinical models, such as Karpas-422 xenografts, the compound demonstrated significant tumor growth inhibition when administered at doses of 160 mg/kg twice daily.

| Study | Model | Dose | Effect |

|---|---|---|---|

| Karpas-422 Xenograft | Mice | 160 mg/kg BID | Significant tumor inhibition |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The precise mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

3. Anticonvulsant Effects

Thiazole derivatives, including this compound, have been evaluated for their anticonvulsant activity . The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole ring enhance anticonvulsant efficacy .

Case Study 1: Antitumor Efficacy

A study published in MDPI evaluated the anticancer potential of thiazole derivatives similar to our compound. It was found that the presence of specific substituents on the thiazole ring significantly increased cytotoxicity against cancer cell lines, suggesting a strong correlation between structure and activity .

Case Study 2: Interaction with PRC2

Another investigation highlighted how compounds interacting with PRC2 could lead to altered gene expression profiles associated with cancer progression. This study emphasized the importance of targeting epigenetic regulators in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities, particularly as an antimicrobial agent . Triazine derivatives have been shown to exhibit significant antibacterial and antifungal properties. A study indicated that compounds with similar structures demonstrated efficacy against various pathogens, suggesting that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria .

Case Study: Antimicrobial Activity

A study on triazine derivatives revealed that modifications at the piperidine position enhanced antimicrobial activity. In vitro tests showed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on this compound's framework .

Agricultural Applications

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide may also serve as a herbicide or pesticide . The triazine moiety is commonly found in herbicides due to its ability to disrupt photosynthesis in plants.

Case Study: Herbicidal Activity

Research has shown that triazine-based compounds can effectively control weed populations in crops such as corn and soybeans. Field trials demonstrated that formulations containing similar triazine derivatives provided effective weed management while minimizing crop damage .

Material Science

In addition to its biological applications, this compound may find use in material science , particularly in the development of new polymers or coatings. The unique chemical structure allows for the potential modification of physical properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

A recent investigation into polymer composites incorporating triazine derivatives showed improvements in mechanical strength and thermal stability compared to traditional polymers. These composites could be utilized in applications requiring durable materials with enhanced performance characteristics .

Chemical Reactions Analysis

Reactivity of the Triazine Core

The 1,3,5-triazine moiety is highly reactive due to electron-deficient aromaticity. Key reactions include:

Nucleophilic Aromatic Substitution (SNAr)

-

Methoxy group displacement : The methoxy group at position 4 participates in SNAr reactions with amines or thiols under mild conditions. For example, substitution with piperidine derivatives occurs at 60–80°C in polar aprotic solvents like DMF .

-

Piperidinyl group reactivity : The piperidine substituent at position 6 can act as a leaving group in the presence of strong nucleophiles (e.g., Grignard reagents), enabling further functionalization.

Table 1: Triazine Core Reactions

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Methoxy substitution | DMF, 70°C, NH3 | 4-Amino-6-piperidinyl-triazine | |

| Piperidine displacement | THF, −10°C, RMgX | Triazine with alkyl/aryl groups |

Thiazole Ring Modifications

The 4-methyl-2-phenylthiazole component undergoes electrophilic substitutions and cross-couplings:

Electrophilic Substitution

-

Bromination : The thiazole’s C5 position reacts with bromine in acetic acid, yielding 5-bromo derivatives for Suzuki couplings.

-

Nitration : Directed by the phenyl group, nitration at the thiazole’s para-position occurs under HNO3/H2SO4 .

Cross-Coupling Reactions

-

Suzuki-Miyaura : The brominated thiazole couples with aryl boronic acids using Pd(PPh3)4, expanding structural diversity.

Table 2: Thiazole Reactions

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Bromination | Br2, AcOH, 25°C | 5-Bromo-thiazole derivative | |

| Suzuki coupling | Pd(PPh3)4, K2CO3, DME | Biaryl-thiazole hybrids |

Carboxamide Group Transformations

The carboxamide functionality enables hydrolysis and transamidation:

Hydrolysis

-

Acidic/alkaline cleavage : Under HCl (6M) or NaOH (2M), the carboxamide hydrolyzes to 4-methyl-2-phenylthiazole-5-carboxylic acid .

Transamidation

-

Amine exchange : Reacting with primary amines (e.g., benzylamine) in toluene at reflux yields N-substituted amides .

Table 3: Carboxamide Reactions

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C, 6h | Thiazole-5-carboxylic acid | |

| Transamidation | Benzylamine, toluene, Δ | N-Benzyl carboxamide |

Mechanistic Insights

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Target Compound

- Core : 1,3,5-Triazine (electron-deficient)

- Substituents :

- 4-position: Methoxy (electron-donating)

- 6-position: Piperidin-1-yl (lipophilic, basic)

- Carboxamide Group : 4-Methyl-2-phenylthiazole (rigid, aromatic)

Analog 1: Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-Carboxamides

- Core : Pyridine (electron-rich)

- Substituents :

- 4-Pyridinyl (polar, hydrogen-bond acceptor)

- Carboxamide Group : Similar thiazole carboxamide but lacks triazine linkage.

- Activity : Demonstrated bioactivity in treatment groups with p < 0.05 significance in preclinical assays .

Analog 2: BMS-354825 (Dasatinib)

- Core : Pyrimidine (electron-deficient)

- Substituents :

- 4-(2-Hydroxyethyl)piperazinyl (polar, enhances solubility)

- 2-Chloro-6-methylphenyl (hydrophobic, steric bulk)

- Carboxamide Group: Linked via amino-thiazole.

- Activity : Clinically approved tyrosine kinase inhibitor; structural rigidity improves target affinity .

Substituent Effects on Physicochemical Properties

Research Implications and Gaps

- Target Compound: Limited bioactivity data are available. Preclinical studies should evaluate kinase inhibition or antimicrobial activity, leveraging its triazine-thiazole hybrid structure.

- Analog 1 : Demonstrated statistical significance in early assays but lacks clinical validation .

- Dasatinib : Highlights the importance of polar substituents (e.g., hydroxyethyl-piperazine) for optimizing solubility without compromising binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization of the triazine core, nucleophilic substitution for piperidine introduction, and carboxamide coupling. For example, analogous triazine-thiazole compounds are synthesized via sequential amidation and alkylation under reflux in dimethylformamide (DMF) or ethanol . Key factors include:

- Temperature : Elevated temperatures (80–100°C) for cyclization steps.

- Catalysts : Use of NaH or phosphorus oxychloride to activate intermediates.

- Purification : Chromatography or recrystallization to achieve >95% purity .

- Data Considerations : Yields vary (40–70%) depending on solvent polarity and stoichiometric ratios of precursors.

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?

- Methodology : Characterization relies on:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at C4 of triazine, phenyl at C2 of thiazole) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~490).

- Elemental Analysis : Matching calculated vs. experimental C, H, N percentages (error <0.4%) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodology :

- In vitro Screening : Cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial testing (MIC against S. aureus or E. coli) .

- Targeted Assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and biological targets?

- Methodology :

- Protein Preparation : Retrieve target structures (e.g., EGFR kinase) from PDB; optimize hydrogen bonding and protonation states.

- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.

- Validation : Compare binding poses with co-crystallized ligands (RMSD <2.0 Å) .

- Data Interpretation : Focus on piperidine and triazine moieties engaging in hydrophobic pockets, while the thiazole-carboxamide forms hydrogen bonds with catalytic residues.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-Analysis : Compare IC values from independent studies, adjusting for assay conditions (e.g., serum concentration, incubation time).

- Structural Analogues : Cross-reference with derivatives (e.g., fluorophenyl vs. methylphenyl substitutions) to identify SAR trends .

- Reproducibility Tests : Validate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. How can the pharmacokinetic profile of this compound be optimized through chemical modification?

- Methodology :

- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce LogP from ~3.5 to <2.5 for improved solubility.

- Metabolic Stability : Replace metabolically labile groups (e.g., methyl with trifluoromethyl on the thiazole ring) .

- In silico Tools : Use QikProp or ADMET Predictor to simulate absorption and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.